

N-Nitrosopyrrolidine: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: *N*-Nitrosopyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopyrrolidine (NPYR) is a cyclic N-nitrosamine that has garnered significant attention within the scientific and pharmaceutical communities due to its classification as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] It can be found as a contaminant in various food products, tobacco smoke, and certain industrial settings.[2] In the context of drug development, the potential for N-nitrosamine impurities, including NPYR, to form during the synthesis or storage of active pharmaceutical ingredients (APIs) and drug products is a critical safety concern that necessitates rigorous control and monitoring.[3]

This in-depth technical guide provides a comprehensive overview of the core chemical properties and stability of **N-Nitrosopyrrolidine**. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, risk assessment, and mitigation of nitrosamine impurities. This guide summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and visualizes critical activation pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

N-Nitrosopyrrolidine is a yellow, oily liquid that is miscible with water and soluble in organic solvents.[4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **N-Nitrosopyrrolidine**

Property	Value	Reference(s)
Chemical Formula	C ₄ H ₈ N ₂ O	[1][6]
Molecular Weight	100.12 g/mol	[1][6]
CAS Number	930-55-2	[1][6]
Appearance	Yellow liquid/oil	[4][5]
Boiling Point	214 °C (at 1 atm)	[4]
Density	1.085 g/mL (at 25 °C)	[4]
Flash Point	83 °C (181 °F)	[4]
Water Solubility	Miscible	[5]
log Kow	-0.19	[5]
UV Absorption Maxima (in water)	230 nm, 333 nm	[5]

Stability Profile

The stability of **N-Nitrosopyrrolidine** is influenced by several factors, including light, pH, and temperature. Understanding these stability characteristics is crucial for accurate analytical testing and for developing strategies to prevent its formation and degradation in pharmaceutical products.

Photostability

N-Nitrosopyrrolidine is sensitive to light, particularly ultraviolet (UV) radiation.[7] Upon exposure to UVA light, NPYR can be activated to form mutagenic products without the need for metabolic activation.[2] This photoactivation is a significant consideration for the handling and storage of materials containing NPYR.

A key parameter in assessing photostability is the quantum yield, which measures the efficiency of a photochemical process. The quantum yield for the direct UV photolysis of NPYR

has been determined to be 0.3 (\pm 0.01).[7] The photodegradation of NPYR can be rapid, with studies showing half-lives of 12-15 minutes under simulated midday sun conditions.[8]

pH Stability

NPYR exhibits varying stability across different pH ranges. It is generally stable in neutral and alkaline aqueous solutions when protected from light.[5] However, it is unstable in acidic solutions.[7] The degradation in acidic conditions is a critical factor, especially concerning the potential for in vivo formation in the stomach. While the qualitative instability in acidic media is well-established, specific degradation rate constants across a wide pH range are not extensively documented in the available literature. One study on irradiated NPYR showed it to be relatively stable under neutral pH conditions.[2]

Thermal Stability

Elevated temperatures can lead to the decomposition of **N-Nitrosopyrrolidine**. [7] When heated to decomposition, it emits toxic fumes containing oxides of nitrogen.[5] While the general thermal lability is known, detailed kinetic studies on the thermal degradation of NPYR, including decomposition products and rates at various temperatures, are limited in publicly accessible literature. Stability studies of volatile nitrosamines in human urine have shown that NPYR is stable for extended periods when stored at or below room temperature (20°C), and for at least a year at -70°C.[1]

Table 2: Summary of **N-Nitrosopyrrolidine** Stability Data

Stability Parameter	Condition	Observation	Reference(s)
Photostability	UV Irradiation	Quantum Yield (Φ) = 0.3 (\pm 0.01)	[7]
Simulated Midday Sun	Half-life of 12-15 minutes	[8]	
UVA-irradiated NPYR in solution	~23% of mutagenic activity persisted after 168 hours at 37°C	[2]	
pH Stability	Neutral and Alkaline Solutions	Generally stable in the dark	[5]
Acidic Solutions	Unstable	[7]	
Thermal Stability	Elevated Temperatures	Decomposes	[5][7]
20°C (in human urine)	Stable for at least 24 days	[1]	
4-10°C (in human urine)	Stable for at least 24 days	[1]	
-20°C (in human urine)	Stable for at least 24 days	[1]	
-70°C (in human urine)	Stable for at least one year	[1]	

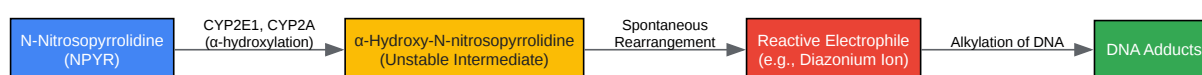
Reactivity and Decomposition Pathways

N-Nitrosopyrrolidine is classified as a nitrated organic compound and can act as a slight to strong oxidizing agent. It can undergo vigorous reactions when mixed with reducing agents.[1] The primary pathways of concern for its biological activity are metabolic activation and photoactivation.

Metabolic Activation Pathway

The carcinogenicity of NPYR is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[9] The key initial step is α -hydroxylation, a reaction catalyzed predominantly by the CYP2E1 and CYP2A families of enzymes.[1][2] This enzymatic oxidation occurs at the carbon atom adjacent to the N-nitroso group.

The resulting α -hydroxy-**N-nitrosopyrrolidine** is an unstable intermediate that spontaneously rearranges to form a reactive electrophile.[10] This electrophile can then alkylate cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.

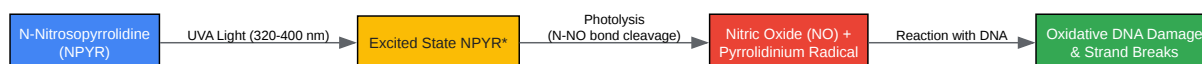


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Caption: Metabolic activation of **N-Nitrosopyrrolidine** via cytochrome P450-mediated α -hydroxylation.

UVA-Induced Activation Pathway

Exposure to UVA radiation provides an alternative, non-metabolic pathway for the activation of NPYR.[2] This process is of particular concern for topical drug products or in scenarios where there is environmental exposure. The UVA-induced activation of NPYR leads to the formation of a direct-acting mutagen. The proposed mechanism involves the photolysis of the N-NO bond, leading to the release of nitric oxide (NO) and the formation of a pyrrolidinium radical. These reactive species can then interact with cellular components, including DNA, causing damage.[11]



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Caption: UVA-induced activation pathway of **N-Nitrosopyrrolidine** leading to DNA damage.

Experimental Protocols

To assess the stability of **N-Nitrosopyrrolidine** in drug substances and products, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to identify potential degradation products and understand its stability characteristics. The following are detailed methodologies for key stability experiments.

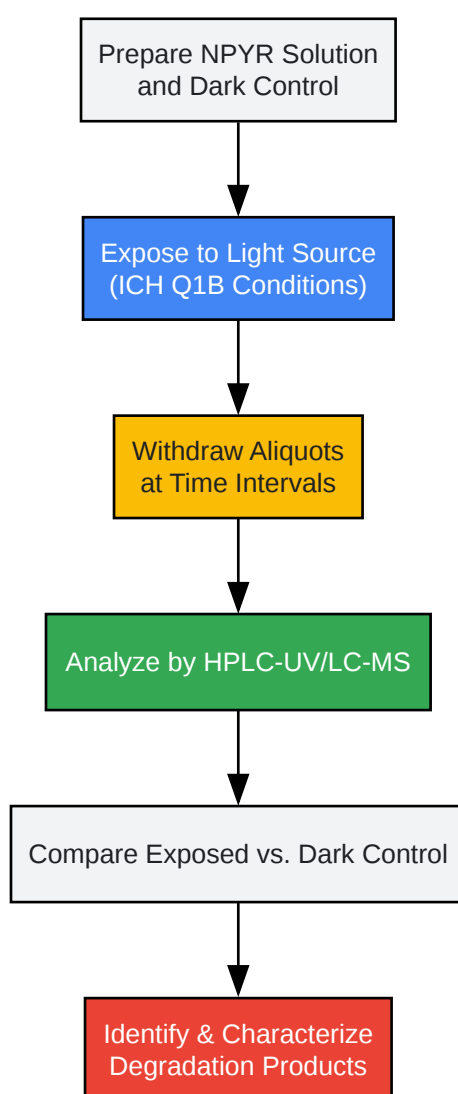
Protocol 1: Photostability Testing (adapted from ICH Q1B)

Objective: To evaluate the intrinsic photostability of NPYR and to identify photodegradation products.

Methodology:

- **Sample Preparation:**
 - Prepare a solution of NPYR in a suitable inert solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
 - Transfer aliquots of the solution into chemically inert, transparent containers (e.g., quartz cuvettes).
 - Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.
- **Light Exposure:**
 - Place the test and dark control samples in a photostability chamber.
 - Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon or metal halide lamp).[\[12\]](#)
 - The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[\[13\]](#)
 - Maintain a constant temperature throughout the experiment to isolate the effects of light from thermal degradation.

- Sample Analysis:
 - At appropriate time intervals, withdraw aliquots from the light-exposed and dark control samples.
 - Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining NPYR and detect any degradation products.
 - Characterize any significant degradation products using mass spectrometry (MS) and compare the chromatograms of the exposed and control samples.



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Caption: Experimental workflow for the photostability testing of **N-Nitrosopyrrolidine**.

Protocol 2: pH Stability (Forced Hydrolysis)

Objective: To determine the rate of degradation of NPYR in acidic, neutral, and alkaline conditions.

Methodology:

- Sample Preparation:
 - Prepare buffer solutions at various pH levels (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 7.0 phosphate buffer, pH 9.0 borate buffer).
 - Prepare a stock solution of NPYR in an appropriate solvent.
 - Add a small aliquot of the NPYR stock solution to each buffer to achieve a final known concentration.
- Incubation:
 - Incubate the solutions at a constant, controlled temperature (e.g., 40°C or 60°C) in the dark to prevent photodegradation.
 - At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each pH solution.
 - Immediately neutralize or quench the reaction if necessary to prevent further degradation before analysis.
- Sample Analysis:
 - Analyze each sample using a validated stability-indicating analytical method (e.g., LC-MS) to determine the concentration of NPYR.
 - Plot the logarithm of the NPYR concentration versus time for each pH condition to determine the degradation kinetics (e.g., first-order or zero-order).
 - Calculate the degradation rate constant (k) for each pH.

Protocol 3: Thermal Stability (Forced Degradation)

Objective: To evaluate the stability of NPYR at elevated temperatures and identify thermal degradation products.

Methodology:

- Sample Preparation:
 - Place a known amount of NPYR, either as a neat substance or in a solution, into a suitable container.
 - For solid drug substances, a thin layer of the powder should be used.
 - Prepare control samples to be stored at a lower, non-stress temperature (e.g., 5°C).
- Incubation:
 - Place the samples in a calibrated oven at a high temperature (e.g., 80°C, 100°C, or higher, depending on the expected lability).
 - At selected time intervals, remove a sample from the oven.
- Sample Analysis:
 - Allow the sample to cool to room temperature.
 - Dissolve or dilute the sample in a suitable solvent.
 - Analyze the sample using a validated stability-indicating analytical method (e.g., GC-MS or LC-MS) to quantify the remaining NPYR and identify any degradation products.
 - Compare the results to the control sample to assess the extent of degradation.

Conclusion

N-Nitrosopyrrolidine is a compound of significant toxicological concern, and a thorough understanding of its chemical properties and stability is paramount for professionals in the pharmaceutical industry. This guide has summarized the key physicochemical characteristics of

NPYR and detailed its stability under various conditions, highlighting its sensitivity to light, acid, and heat. The metabolic and UVA-induced activation pathways, which are critical to its genotoxic potential, have been outlined and visualized.

The provided experimental protocols offer a framework for conducting robust stability and forced degradation studies, which are essential for the risk assessment and control of N-nitrosamine impurities in pharmaceutical products. By leveraging the information presented in this technical guide, researchers and drug development professionals can better navigate the challenges associated with NPYR and ensure the safety and quality of medicines. Further research into the precise kinetics of thermal and pH-dependent degradation would be beneficial to further refine risk assessment models.

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